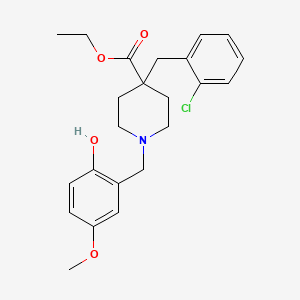
(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol involves its interaction with various neurotransmitter systems such as serotonin, dopamine, and norepinephrine. This compound acts as a selective serotonin and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol has been shown to have various biochemical and physiological effects. This compound has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is responsible for cognitive functions such as attention, memory, and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol in lab experiments are its high selectivity and potency in inhibiting the reuptake of serotonin and norepinephrine. However, the limitations of using this compound are its poor solubility in water and its potential side effects on the cardiovascular system.
Orientations Futures
There are several future directions for the research on (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol. One potential direction is to investigate its effects on other neurotransmitter systems such as glutamate and gamma-aminobutyric acid (GABA). Another direction is to study its potential therapeutic applications in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Additionally, research can be conducted on the development of more effective and safer derivatives of this compound.
In conclusion, (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol is a chemical compound that has shown promising results in various studies related to its mechanism of action and potential therapeutic applications. Further research is needed to fully understand its effects and to develop more effective and safer derivatives.
Méthodes De Synthèse
The synthesis of (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol involves the reaction of 4-methoxyphenylacetonitrile with 4-methylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with 3,4-dichlorobenzylamine to obtain the final product.
Applications De Recherche Scientifique
(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neuroscience, and pharmacology. This compound has shown promising results in the treatment of depression, anxiety, and addiction.
Propriétés
IUPAC Name |
(3R,4R)-1-[1-(4-methoxyphenyl)piperidin-4-yl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O2/c1-23-13-15-25(16-14-23)21-9-12-26(17-22(21)27)19-7-10-24(11-8-19)18-3-5-20(28-2)6-4-18/h3-6,19,21-22,27H,7-17H2,1-2H3/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDJUARORQKLOF-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)C3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-1-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228024.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5228030.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)

![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)

![2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5228089.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)

![1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5228115.png)
![6-[(2-anilino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(5-methyl-2-furyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5228122.png)

![2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5228128.png)
![17-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5228129.png)